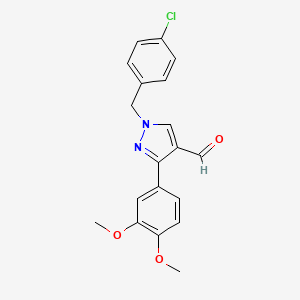

1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

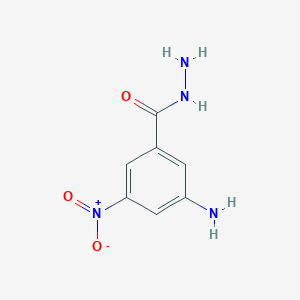

The compound "1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of numerous synthetic studies to explore their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of a series of novel 1-aryl-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of "1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, similar synthetic routes could be employed, utilizing appropriate starting materials and reagents to introduce the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods such as 1H-NMR and 13C-NMR, and in some cases, by X-ray crystallography . X-ray crystallography provides detailed insights into the molecular conformation and crystal packing, revealing interactions such as hydrogen bonding and the orientation of substituents relative to the pyrazole core.

Chemical Reactions Analysis

Pyrazole carbaldehydes can undergo various chemical reactions, including nucleophilic substitution and condensation . The presence of the aldehyde group allows for the formation of chalcones and other heterocyclic compounds when reacted with suitable reagents . The specific reactivity of "1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" would depend on the electronic effects of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the pyrazole ring. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter these properties. The crystal packing and intermolecular interactions observed in the solid state can also provide information about the stability and reactivity of these compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, while not directly mentioned, falls within the class of pyrazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. Studies on similar pyrazole derivatives have demonstrated their potential in various therapeutic areas, including as antioxidants, anti-inflammatory, antimicrobial, anticonvulsant, and analgesic agents.

Antioxidant and Anti-inflammatory Activities : Pyrazole derivatives synthesized through the condensation of substituted acetophenones with hydrazides have shown significant antioxidant and anti-inflammatory activities. Notably, compounds with certain structural similarities to 1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibited potent antioxidant activity in DPPH, nitric oxide, hydroxyl radical scavenging, and hydrogen peroxide methods, as well as marked anti-inflammatory activity compared to standard drugs like diclofenac sodium (Sudha et al., 2021).

Antimicrobial Activities : Another study on pyrazole chalcones, which are structurally related to the compound , reported that these derivatives exhibited promising antimicrobial activities against pathogenic bacteria and fungi. This suggests the potential application of such compounds in addressing antibiotic resistance (Bandgar et al., 2009).

Anticonvulsant and Analgesic Studies : Derivatives of pyrazole-4-carbaldehyde have been investigated for their anticonvulsant and analgesic effects, demonstrating significant activity in in vivo tests. This highlights the therapeutic potential of pyrazole derivatives in neuropharmacology (Viveka et al., 2015).

Supramolecular Assembly and Molecular Structures : The structural and supramolecular aspects of pyrazole derivatives have been extensively studied, revealing intricate hydrogen bonding patterns and molecular conformations that could inform drug design strategies (Cuartas et al., 2017).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-24-17-8-5-14(9-18(17)25-2)19-15(12-23)11-22(21-19)10-13-3-6-16(20)7-4-13/h3-9,11-12H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUOXLNSLXHEGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401135763 |

Source

|

| Record name | 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

CAS RN |

588676-84-0 |

Source

|

| Record name | 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588676-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401135763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)

![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)